molecular formula C11H13NS2 B12000667 2-Sec-butylsulfanyl-benzothiazole

2-Sec-butylsulfanyl-benzothiazole

Cat. No.: B12000667
M. Wt: 223.4 g/mol
InChI Key: SYKZLLFNVNXARA-UHFFFAOYSA-N
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Description

2-Sec-butylsulfanyl-benzothiazole: is an organic compound with the molecular formula C11H13NS2 It belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Chemical Reactions Analysis

Types of Reactions: 2-Sec-butylsulfanyl-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzothiazoles.

Scientific Research Applications

2-Sec-butylsulfanyl-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Sec-butylsulfanyl-benzothiazole involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, influencing enzymatic activities and biological processes. Additionally, its aromatic structure allows it to interact with biological membranes and proteins, potentially leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

    2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.

    2-Aminobenzothiazole: Used in the synthesis of pharmaceuticals and dyes.

    2-Phenylbenzothiazole: Investigated for its anticancer properties.

Uniqueness: 2-Sec-butylsulfanyl-benzothiazole is unique due to its sec-butylsulfanyl group, which imparts distinct chemical properties and potential biological activities compared to other benzothiazole derivatives .

Properties

Molecular Formula

C11H13NS2

Molecular Weight

223.4 g/mol

IUPAC Name

2-butan-2-ylsulfanyl-1,3-benzothiazole

InChI

InChI=1S/C11H13NS2/c1-3-8(2)13-11-12-9-6-4-5-7-10(9)14-11/h4-8H,3H2,1-2H3

InChI Key

SYKZLLFNVNXARA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC1=NC2=CC=CC=C2S1

Origin of Product

United States

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